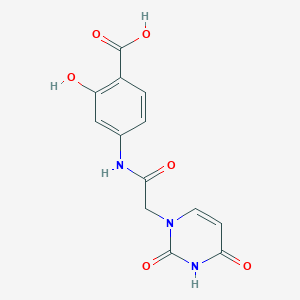

4-(((2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl)amino)-2-hydroxybenzoic acid

Overview

Description

“(2,4-Dioxo-3,4-dihydro-2h-pyrimidin-1-yl)-acetic acid” is a chemical compound with the CAS Number: 4113-97-7 . It has a molecular weight of 170.12 and its IUPAC name is 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C6H6N2O4/c9-4-1-2-8(3-5(10)11)6(12)7-4/h1-2H,3H2,(H,10,11)(H,7,9,12) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Scientific Research Applications

Biosynthesis and Biotechnological Applications

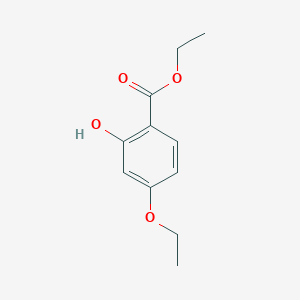

4-Hydroxybenzoic acid (4-HBA) has emerged as a promising intermediate for several value-added bioproducts with potential applications in food, cosmetics, pharmacy, and fungicides. Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts. The biosynthesis of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol using 4-HBA as the starting feedstock highlights its versatility as a platform intermediate for value-added compounds (Wang et al., 2018).

Chemical Synthesis

The synthesis of new unnatural amino acids using the p-benzyloxybenzyloxy group as a masking group for the oxo function of the 4(3H)-pyrimidinone ring demonstrates the compound's utility in the development of novel molecules. This approach is based on aromatic nucleophilic substitution reactions, highlighting the compound's role in advancing synthetic chemistry methodologies (ElMarrouni & Heras, 2015).

Medicinal Chemistry

The compound has also been explored in the context of medicinal chemistry. For instance, the rational design of pyrimidinylbenzoates as acetohydroxyacid synthase inhibitors integrates molecular docking and density functional theory calculations. These compounds target enzymes involved in branched-chain amino acid biosynthesis, which is crucial for developing herbicides with a novel mode of action (He et al., 2007).

Pharmacokinetics

Studies on the pharmacokinetics of related compounds, such as para-aminosalicylic acid (PAS) and its metabolites, shed light on the potential medical applications and the importance of understanding the metabolism of these compounds for designing therapeutic regimens (Hong et al., 2011).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor/physician if you feel unwell .

Mechanism of Action

Target of Action

NSC93033, also known as 4-(((2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl)amino)-2-hydroxybenzoic acid, primarily targets the ABCC1 transporter , a member of the ATP-binding Cassette super family of transporters . This transporter actively effluxes xenobiotics from cells . Clinically, ABCC1 expression is linked to cancer multidrug resistance .

Mode of Action

NSC93033 is a potential inhibitor of ABCC1 . It interacts with the nucleotide-binding domains (NBDs) of the ABCC1 transporter . The compound is believed to possess lower docking scores than ATP in ABCC1 NBD1 , suggesting a strong binding affinity. This interaction inhibits the ATP-dependent efflux activity of the ABCC1 transporter .

Biochemical Pathways

By inhibiting the ABCC1 transporter, NSC93033 could potentially disrupt the efflux of chemotherapeutic drugs, thereby enhancing their intracellular concentration and cytotoxic effect .

Result of Action

The inhibition of the ABCC1 transporter by NSC93033 could potentially lead to an increased intracellular concentration of chemotherapeutic drugs, enhancing their cytotoxic effect . This could potentially overcome multidrug resistance in cancer cells, improving the efficacy of chemotherapy .

properties

IUPAC Name |

4-[[2-(2,4-dioxopyrimidin-1-yl)acetyl]amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O6/c17-9-5-7(1-2-8(9)12(20)21)14-11(19)6-16-4-3-10(18)15-13(16)22/h1-5,17H,6H2,(H,14,19)(H,20,21)(H,15,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMIMYLGRREXAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CN2C=CC(=O)NC2=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293930 | |

| Record name | NSC93033 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl)amino)-2-hydroxybenzoic acid | |

CAS RN |

4116-42-1 | |

| Record name | NSC93033 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC93033 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

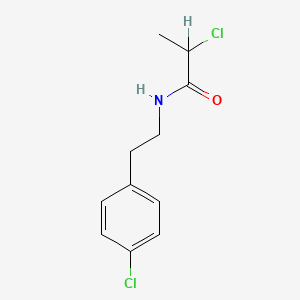

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-(5-chloro-7-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-7-methylbenzo[b]thiophene-3(2H)-one](/img/structure/B1606546.png)

![[(1-Amino-6-sulfonaphthalen-2-yl)oxy]acetic acid](/img/structure/B1606564.png)